Ethyl 2-bromohexanoate

Beschreibung

Molecular Architecture and Stereochemical Considerations

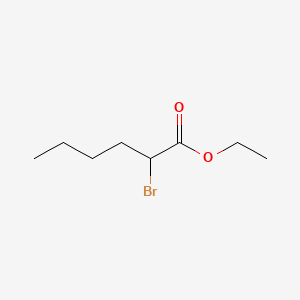

The molecular structure of ethyl 2-bromohexanoate consists of a hexanoic acid backbone with a bromine substituent at the α-position (carbon-2) and an ethyl ester functionality. The compound's systematic name, hexanoic acid, 2-bromo-, ethyl ester, reflects this structural arrangement. The molecule contains eight carbon atoms, fifteen hydrogen atoms, one bromine atom, and two oxygen atoms, organized in a linear aliphatic chain configuration.

The stereochemical properties of this compound reveal important chiral characteristics. The compound exists as a racemic mixture, indicating the presence of both enantiomers in equal proportions. The asymmetric carbon center at position 2, where the bromine atom is attached, creates one defined stereocenter, resulting in optical activity described as (+/-). This stereochemical configuration significantly influences the compound's biological activity and synthetic utility in asymmetric transformations.

The three-dimensional molecular geometry can be described through various structural representations. The Simplified Molecular Input Line Entry System representation is CCCCC(Br)C(=O)OCC, which clearly illustrates the branching pattern and functional group arrangements. The International Chemical Identifier string provides additional structural detail: InChI=1S/C8H15BrO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3. The corresponding International Chemical Identifier Key, KOUAQOCYMAENKN-UHFFFAOYSA-N, serves as a unique molecular identifier for database searches and chemical informatics applications.

The molecular conformation analysis reveals that the compound adopts extended conformations in solution, with the hexyl chain displaying typical aliphatic flexibility. The ester group maintains its planar configuration due to conjugation between the carbonyl group and the oxygen lone pairs. The bromine substituent, being significantly larger than hydrogen, introduces steric effects that influence the preferred conformational states of the molecule.

Eigenschaften

IUPAC Name |

ethyl 2-bromohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUAQOCYMAENKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883242 | |

| Record name | Hexanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-96-3 | |

| Record name | Hexanoic acid, 2-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-bromohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-bromohexanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-BROMOHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y8V12H8PL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Bromination of Hexanoic Acid

One common method involves the bromination of hexanoic acid followed by esterification:

Bromination : Hexanoic acid is treated with bromine in a suitable solvent such as dichloromethane. The reaction typically requires a catalyst (e.g., phosphorus tribromide) to facilitate the bromination at the desired position on the carbon chain.

Reaction Conditions : The reaction is usually conducted under controlled temperatures (below 10°C) to prevent excessive side reactions.

Yield : The yield from this method can vary but generally falls between 70-90% depending on reaction conditions and purity requirements.

Esterification : The resulting bromoacid can then be reacted with ethanol under acidic conditions to form this compound.

Direct Esterification Method

Another method involves direct esterification of bromohexanoic acid with ethanol:

Procedure : Bromohexanoic acid is mixed with ethanol and heated under reflux in the presence of a strong acid catalyst.

Reaction Time : The reaction may take several hours (4-6 hours) to reach completion.

Yield : This process can yield approximately 75-90% of this compound, depending on the molar ratios and reaction conditions.

Comparative Analysis of Preparation Methods

To provide a clearer understanding of these methods, a comparative table is presented below:

| Method | Bromination of Hexanoic Acid | Direct Esterification |

|---|---|---|

| Starting Material | Hexanoic Acid | Bromohexanoic Acid |

| Reagents Required | Bromine, Phosphorus Tribromide | Ethanol, Acid Catalyst |

| Reaction Temperature | <10°C | Reflux (typically ~80°C) |

| Typical Reaction Time | Several hours | 4-6 hours |

| Typical Yield | 70-90% | 75-90% |

| Purity Level | Moderate | High |

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C8H15BrO2 |

| Molecular Weight | 223.11 g/mol |

| Typical Yield | 70-90% |

| Hazard Classification | Harmful, causes burns |

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-bromohexanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted products

Reduction: The compound can be reduced to ethyl hexanoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Oxidation: this compound can be oxidized to the corresponding carboxylic acid, 2-bromohexanoic acid, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature

Reduction: Conducted in anhydrous conditions to prevent the hydrolysis of the reducing agent

Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used

Major Products:

Nucleophilic Substitution: Substituted hexanoates depending on the nucleophile used

Reduction: Ethyl hexanoate

Oxidation: 2-bromohexanoic acid

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 2-bromohexanoate has the molecular formula and a molecular weight of 223.11 g/mol. It is characterized by the presence of a bromine atom, which enhances its reactivity. This compound is typically a colorless liquid that can undergo various transformations, including nucleophilic substitutions and radical reactions.

Organic Synthesis

Initiator in Polymerization Reactions

this compound is frequently used as an initiator in polymerization reactions, particularly in the synthesis of cationic polymers. For instance, it has been employed as an initiator in copper-mediated polymerization processes to create libraries of cationic polymers that mimic antimicrobial peptides. These polymers have shown promising antibacterial activity against various strains of bacteria, including Escherichia coli .

Synthesis of Fluorinated Compounds

The compound has also been utilized in the synthesis of fluorinated derivatives. For example, treatment with specific reagents can convert this compound into difluoroalkanoates, which are important for developing pharmaceuticals and agrochemicals .

Medicinal Chemistry

Potential Antimicrobial Agents

Research indicates that derivatives of this compound can exhibit significant antimicrobial properties. The synthesized cationic polymers using this compound as an initiator have been shown to disrupt bacterial membranes, leading to cell death. This mechanism highlights its potential application in developing new antimicrobial agents .

Juvenile Hormone Mimics

this compound has been studied for its role in creating compounds that mimic juvenile hormones in insects. These compounds can regulate growth and development, making them useful in pest management strategies .

Biochemical Applications

Substrate for Enzyme Activity Detection

In biochemical research, this compound serves as a substrate for detecting peroxidase activity. This application is crucial in enzyme-linked immunosorbent assays (ELISA), where changes in colorimetric properties indicate enzyme activity .

Safety Considerations

While this compound has valuable applications, it is important to handle this compound with care due to its hazardous nature. It is classified as harmful if swallowed and can cause severe skin burns and eye damage . Appropriate safety measures, including personal protective equipment and proper ventilation, are essential when working with this compound.

Case Studies

Wirkmechanismus

The mechanism of action of ethyl 2-bromohexanoate is primarily based on its ability to undergo nucleophilic substitution reactions. When combined with a base, such as sodium hydroxide (NaOH), the bromine atom is displaced by the nucleophile, resulting in the formation of a new carbon-carbon bond. This process operates through an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the substitution .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-Bromohexanoate

- Structure : Differs by having a methyl ester group instead of ethyl.

- Reactivity: In Ni-catalyzed arylation with arylboronic acids, mthis compound yields 77% of methyl 2-phenylhexanoate, while the ethyl analog achieves 95% under identical conditions. This suggests the ethyl group enhances catalytic efficiency, possibly due to reduced steric hindrance or improved electron-donating effects .

- Physical Properties: Mthis compound has a lower boiling point (94°C) compared to ethyl derivatives, influencing purification methods (e.g., silica chromatography with 1:100 ethyl acetate:petroleum ether for ethyl vs. 10:1 hexane/EtOAc for methyl) .

- Applications : Both are used in alkylation reactions, but the ethyl ester is preferred in high-yield pharmaceutical syntheses, such as UBLCP1 proteasome phosphatase inhibitors .

Ethyl 2-Bromovalerate (CAS 615-83-8)

- Structure : Shorter carbon chain (5 carbons vs. 6).

- Reactivity: The shorter chain reduces lipophilicity, impacting interactions in biological systems. For example, this compound-derived fatty acid mimetics show enhanced PPARα/γ agonism due to the longer hydrophobic tail .

- Synthetic Utility: Ethyl 2-bromovalerate is less commonly used in cross-coupling reactions, as the hexanoate chain length optimizes substrate compatibility in Ni- or Ru-catalyzed systems .

Ethyl 6-Bromohexanoate (CAS 25542-62-5)

- Structure : Bromine at the terminal (ω) position instead of α.

- Reactivity: The α-bromine in this compound activates the carbonyl group for nucleophilic substitution (e.g., fluorination with KF), while the ω-isomer is inert under similar conditions .

- Applications: this compound is critical in synthesizing enantiopure fluorinated esters for medicinal chemistry, whereas the 6-bromo derivative is rarely utilized .

Ethyl 2-Bromo-2-methylpropionate (CAS 23877-12-5)

- Structure : Branched alkyl chain with a methyl group at the β-position.

- Reactivity: Steric hindrance from branching reduces reactivity in SN2 reactions. For instance, this compound achieves 95% arylation yields, while branched analogs show lower efficiency in catalytic systems .

- Thermal Stability: Linear chains (e.g., hexanoate) exhibit better thermal stability in high-temperature reactions compared to branched esters .

Biologische Aktivität

Ethyl 2-bromohexanoate is a chemical compound that has garnered attention in various biological studies due to its unique properties and activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C₈H₁₅BrO₂

- Molecular Weight : 223.11 g/mol

- Boiling Point : 213-215 °C

- CAS Number : 615-96-3

This compound is classified as an alkyl bromide and is primarily used in organic synthesis. Its structure includes a bromo group which contributes to its reactivity and biological activity.

Juvenile Hormone Activity

One of the significant biological activities associated with this compound is its role as a juvenile hormone (JH) mimic in insects. Research indicates that this compound can induce precocious metamorphosis in certain insect species, which is characterized by the early transition from larval to pupal stages. This activity has been documented in studies involving the silkworm, Bombyx mori.

- Study Findings : this compound demonstrated partial JH antagonist properties, influencing larval development and metamorphosis. At low concentrations, it induced symptoms typical of JH deficiency, while at higher concentrations, it exhibited JH-like activity .

Synthesis and Derivative Studies

This compound serves as a precursor for synthesizing various biologically active compounds. For instance, it has been utilized in the preparation of ethyl 2,2-dibromohexanoate and other derivatives that exhibit distinct biological activities.

- Synthesis Methodology : The compound can be synthesized through bromination of hexanoic acid derivatives, followed by esterification processes. These derivatives have been evaluated for their biological properties, including antimicrobial and insecticidal activities .

Case Study 1: Insect Development

A study conducted by Riddiford et al. (1983) highlighted the effects of this compound on the metamorphosis of Bombyx mori. The research indicated that application of the compound resulted in significant alterations in developmental timing and morphology:

| Treatment Concentration (ppm) | Observed Effect |

|---|---|

| 50 | Induced spinning of cocoons |

| 200 | Resulted in larval-pupal intermediates |

This study underscored the potential of this compound as a tool for manipulating insect development for pest control applications .

Case Study 2: Synthetic Applications

In another investigation focused on synthetic applications, this compound was treated with various reagents to explore its reactivity. The results showed high conversion rates in reactions aimed at modifying C-S bonds, demonstrating its utility in synthetic organic chemistry:

| Reaction Conditions | Product Yield (%) |

|---|---|

| This compound + NaH | 97% |

| This compound + DBH | ~90% |

These findings indicate that this compound can serve as an effective reagent in organic synthesis, contributing to the development of new compounds with potential biological applications .

Q & A

Q. What are the common synthetic routes for Ethyl 2-bromohexanoate, and how are they optimized for yield?

this compound is typically synthesized via nucleophilic substitution reactions. A prominent method involves reacting 2-bromohexanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ester. Advanced routes include Ni-catalyzed cross-coupling reactions with arylboronic acids, where conditions such as catalyst loading (e.g., 10 mol% Ni(PPh₃)₄) and base choice (K₃PO₄) significantly influence yields (up to 95%) . Purification via silica gel chromatography with ethyl acetate/petroleum ether eluents is standard .

Q. What spectroscopic methods are used to characterize this compound and its derivatives?

Key techniques include:

- ¹H/¹³C NMR : To confirm esterification and substitution patterns. For example, the α-proton adjacent to the bromine atom appears as a triplet (δ ~3.40 ppm, J = 7.6 Hz) .

- HRMS (APCI) : For molecular ion verification (e.g., m/z 254.1077 for ethyl 2-(4-chlorophenyl)hexanoate) .

- Chromatography (GC-MS/HPLC) : To assess purity and reaction progress.

Q. What safety precautions are critical when handling this compound?

Due to its brominated structure, use fume hoods, nitrile gloves, and protective eyewear. In case of skin contact, wash immediately with soap/water. Avoid inhalation; if exposed, move to fresh air and seek medical attention. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized for Ni-catalyzed cross-coupling of this compound?

Critical parameters include:

- Catalyst System : Ni(PPh₃)₄ outperforms other Ni complexes in arylations due to ligand stability .

- Solvent/Base Synergy : Polar aprotic solvents (e.g., DMF) with K₃PO₄ enhance nucleophilicity of boronic acids.

- Temperature : Reactions at 80–100°C balance rate and side-product formation.

- Substrate Ratios : A 2:1 molar ratio of arylboronic acid to bromoester minimizes unreacted starting material .

Q. How do steric and electronic effects influence substitution reactions involving this compound?

- Steric Effects : Bulky substituents at the α-position (e.g., aryl groups) hinder nucleophilic attack, requiring elevated temperatures or stronger bases.

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on arylboronic acids accelerate cross-coupling by polarizing the C-B bond . Contrastingly, electron-donating groups (e.g., -OMe) may necessitate longer reaction times.

Q. What strategies address low yields in nucleophilic substitution reactions with this compound?

Q. How can computational tools aid in designing novel derivatives of this compound?

Retrosynthesis algorithms (e.g., Template_relevance models) leverage databases like Reaxys to propose feasible routes. For example, substituting the bromine with thiol groups (as in 2-mercaptohexanoic acid derivatives) requires evaluating nucleophilic attack feasibility and steric compatibility .

Data Contradictions and Resolution

- Catalyst Efficiency : reports 95% yields with Ni(PPh₃)₄, while other Ni complexes (e.g., NiCl₂) may underperform. Researchers should validate catalyst compatibility for novel substrates.

- Purification : While silica gel chromatography is standard , alternative methods (e.g., distillation) may be preferable for thermally stable products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.